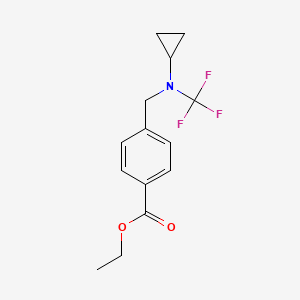
1,3-Nonadiene, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Nonadiene, (E)-, also known as (E)-1,3-Nonadiene, is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds. The compound is characterized by its trans configuration, where the hydrogen atoms are on opposite sides of the double bond. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Nonadiene, (E)- can be synthesized through various methods. One common method involves the polymerization of 1,3-alkadienes using a DEAB initiator. This process results in the formation of ester-telechelic polynonadiene, which can then be hydrogenated using a copper chromite catalyst to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of 1,3-Nonadiene, (E)- often involves the use of large-scale polymerization reactors. The reaction conditions, such as initiator concentration and feed rate, are carefully controlled to achieve the desired molecular weight and properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Nonadiene, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogens, such as chlorine and bromine, are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce aldehydes or carboxylic acids, while reduction typically yields alkanes .
Applications De Recherche Scientifique
1,3-Nonadiene, (E)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Nonadiene, (E)- involves its interaction with various molecular targets and pathways. The compound can participate in cycloaddition reactions, where it forms cyclic structures with other molecules. These reactions are often catalyzed by transition metals, such as cobalt, which facilitate the formation of the desired products .
Comparaison Avec Des Composés Similaires
1,3-Nonadiene, (E)- can be compared with other similar compounds, such as:
1,3-Butadiene: A smaller diene with similar reactivity but different physical properties.
1,3-Hexadiene: Another diene with a different chain length and reactivity.
1,3-Octadiene: Similar in structure but with a different number of carbon atoms.
The uniqueness of 1,3-Nonadiene, (E)- lies in its specific chain length and trans configuration, which influence its reactivity and applications .
Propriétés
Numéro CAS |
71030-52-9 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
(3E)-nona-1,3-diene |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7H,1,4,6,8-9H2,2H3/b7-5+ |
Clé InChI |
CLNYHERYALISIR-FNORWQNLSA-N |
SMILES isomérique |
CCCCC/C=C/C=C |
SMILES canonique |
CCCCCC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13958444.png)
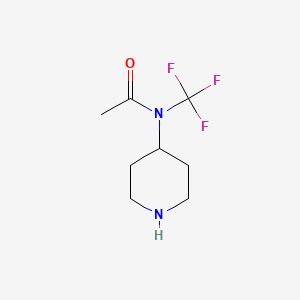



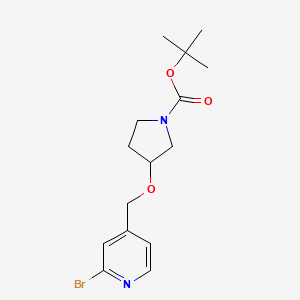
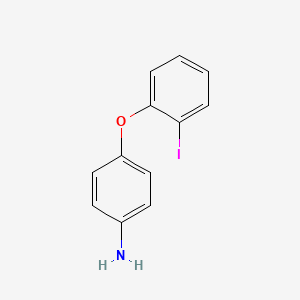

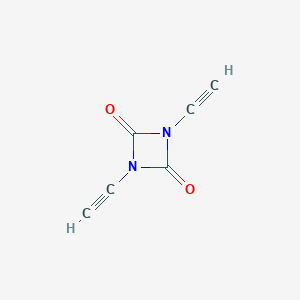
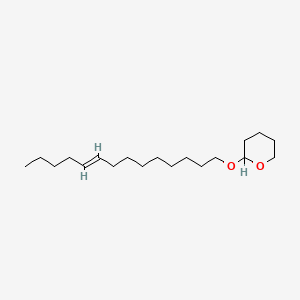
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)


